![molecular formula C17H17N3O B12890156 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 922523-02-2](/img/structure/B12890156.png)
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrazole ring, with a butylamino group at the 5-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation using caesium carbonate as a catalyst . This method provides high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and caesium carbonate as a catalyst suggests that scalable and efficient production methods could be developed based on these principles.
化学反応の分析
Types of Reactions
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butylamino group and the phenyl group allows for diverse chemical modifications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include caesium carbonate, iodine, and various organic solvents. Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with active site residues is crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both butylamino and phenyl groups
特性
CAS番号 |
922523-02-2 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
5-butylimino-2-phenylpyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-2-3-11-18-16-13-9-10-14(12-7-5-4-6-8-12)19-15(13)17(21)20-16/h4-10H,2-3,11H2,1H3,(H,18,20,21) |
InChIキー |
WVWQVEKMKBBSQG-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)

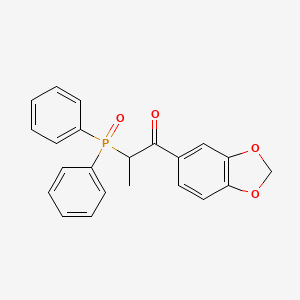
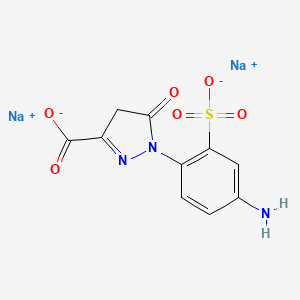
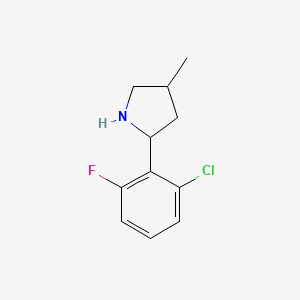
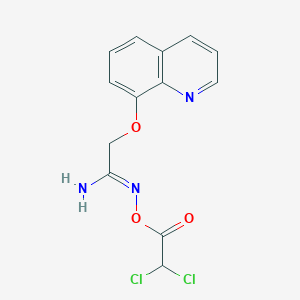
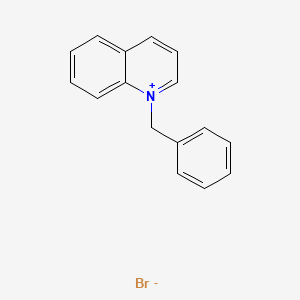

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
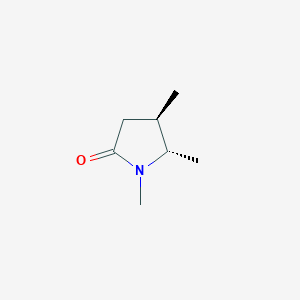
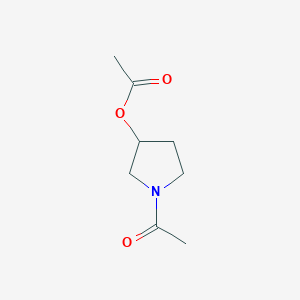
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
